molecular formula C11H13N3O2S2 B1489583 1-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-1H-pyrazol-5-amine CAS No. 1152597-41-5

1-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-1H-pyrazol-5-amine

Cat. No. B1489583
CAS RN: 1152597-41-5
M. Wt: 283.4 g/mol
InChI Key: KTZNAYRHOIHDHB-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-1H-pyrazol-5-amine, commonly referred to as DTPT, is an organic compound that has been studied extensively in recent years for its potential applications in various scientific fields. DTPT is a heterocyclic compound composed of five atoms, including one nitrogen, one oxygen, two sulfur, and one hydrogen atom. It is an aromatic compound with a molecular weight of approximately 172.22 g/mol. DTPT has been studied for its potential use in organic synthesis, drug discovery, and other scientific applications.

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Synthesis of Pyrazolo-Fused Heterocycles : Researchers have developed methods to synthesize unprecedented pyrazolo-fused heterocycles, including 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. These compounds were obtained through multicomponent domino reactions, showcasing a broad spectrum of structural diversity and potential for further functionalization (Jiang et al., 2014).

Anti-inflammatory and Antimicrobial Agents : A study synthesized 1H-pyrazole derivatives, demonstrating significant anti-inflammatory and antimicrobial activities. These compounds, including various substituted 1H-pyrazolyl-oxazolidines and thiazolidines, indicate the potential for developing new therapeutic agents (Bekhit & Fahmy, 2003).

Novel Hybrid Compounds for Biological Activity : Another study focused on the synthesis of a hybrid compound combining pyrazolo and thieno pyrimidine structures, suggesting promising biological activities. This highlights the interdisciplinary approach to creating molecules with enhanced functional properties (Noh et al., 2020).

Cascade Reactions for Isoquinolines : A general approach for synthesizing isoquinolines through cascade imination/intramolecular decarboxylative coupling has been described. This method demonstrates the efficiency of constructing complex heterocyclic structures, expanding the toolkit for medicinal chemistry and synthetic biology (Pandey et al., 2013).

Dyes and Pigments : The synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives for use as disperse dyes showcases the application of these compounds beyond pharmaceuticals, extending into materials science and engineering (Ho, 2005).

properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-5-thiophen-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S2/c12-11-6-9(10-2-1-4-17-10)13-14(11)8-3-5-18(15,16)7-8/h1-2,4,6,8H,3,5,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZNAYRHOIHDHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CS3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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